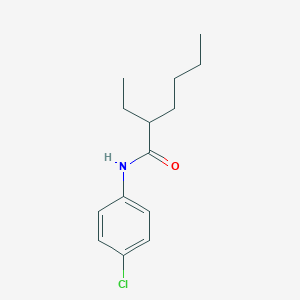

N-(4-chlorophenyl)-2-ethylhexanamide

Description

Chemical Nomenclature and Structural Identification

The systematic nomenclature of N-(4-chlorophenyl)-2-ethylhexanamide follows International Union of Pure and Applied Chemistry conventions, indicating the presence of a chlorine substituent at the para position of the phenyl ring attached to the nitrogen atom of the amide functional group. The compound's structural identification relies primarily on its distinctive Simplified Molecular Input Line Entry System notation: CCCCC(C(=O)Nc1ccc(cc1)Cl)CC, which precisely describes the connectivity pattern of all atoms within the molecule.

The molecular architecture of this compound can be systematically analyzed through several key structural components. The core amide linkage connects the 4-chlorophenyl moiety to the 2-ethylhexanoic acid derivative, creating a compound with both aromatic and aliphatic characteristics. The 2-ethylhexyl portion introduces significant steric bulk and conformational flexibility, with the ethyl branch at the second carbon position creating a quaternary carbon center that influences the molecule's three-dimensional structure.

Table 1: Fundamental Chemical Properties of this compound

The structural complexity of this compound extends beyond simple connectivity patterns to encompass conformational considerations. The presence of the ethyl branch at the second position of the hexanoyl chain introduces chirality, potentially creating two enantiomeric forms with distinct biological activities. The chlorine substituent on the aromatic ring provides both electronic and steric effects, influencing the compound's reactivity patterns and potential interactions with biological targets.

Related compounds within this chemical family demonstrate the significance of structural modifications in determining molecular properties. For instance, N-(4-acetylphenyl)-2-ethylhexanamide, which shares the same aliphatic framework but features an acetyl group instead of chlorine, exhibits the molecular formula C16H23NO2 and molecular weight of 261.36 grams per mole. This comparison illustrates how substituent modifications can substantially alter molecular characteristics while maintaining the fundamental amide scaffold.

Historical Development and Discovery

The historical development of this compound and related compounds traces back to the broader evolution of amide chemistry and aromatic substitution methodologies in organic synthesis. While specific historical records regarding the initial synthesis of this particular compound are limited in the available literature, its development can be understood within the context of advancing synthetic methodologies for N-aryl amides during the late twentieth and early twenty-first centuries.

The synthetic approach to this compound likely emerged from established protocols for amide bond formation, particularly those involving chlorinated aniline derivatives and branched carboxylic acid chlorides. The compound's appearance in chemical databases and supplier catalogs indicates its recognition as a research compound of sufficient interest to warrant commercial availability. The development of this compound represents part of the broader expansion of chemical libraries designed to explore structure-activity relationships in medicinal chemistry and materials science applications.

The evolution of synthetic methodologies enabling the preparation of such compounds parallels advances in several key areas of organic chemistry. The development of efficient methods for introducing chlorine substituents onto aromatic rings, combined with improvements in amide coupling reactions, provided the foundation for accessing compounds like this compound. The use of 2-ethylhexanoic acid derivatives in synthesis reflects the growing appreciation for the role of branched aliphatic chains in modulating molecular properties.

Contemporary research databases indicate that compounds bearing similar structural features have been subjects of investigation across multiple decades, suggesting that this compound represents part of a systematic exploration of chemical space rather than an isolated synthetic target. The compound's inclusion in research chemical catalogs demonstrates its perceived value for ongoing investigations in pharmaceutical and materials chemistry.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research extends across multiple domains of chemical investigation, reflecting the compound's structural features that make it valuable for both fundamental studies and applied research applications. The compound's designation as being intended exclusively for research use underscores its importance as a tool for scientific investigation rather than direct therapeutic application.

In the context of medicinal chemistry research, this compound serves as a representative example of the N-aryl amide class, which has demonstrated significant potential in drug discovery programs. The presence of the 4-chlorophenyl group provides an important pharmacophore element, as chlorinated aromatic rings frequently appear in bioactive compounds due to their ability to modulate both electronic properties and metabolic stability. The 2-ethylhexyl moiety contributes to the compound's lipophilicity and potential for membrane permeation, characteristics that are crucial for biological activity.

The compound's structural framework makes it particularly relevant for structure-activity relationship studies investigating the effects of substituent patterns on biological activity. Related compounds in the literature demonstrate the importance of systematic modifications to understand how structural changes influence pharmacological properties. For example, N-(4-amino-2-chlorophenyl)-2-ethylhexanamide, which bears an additional amino substituent, exhibits the molecular formula C14H21ClN2O and molecular weight of 268.78 grams per mole, illustrating how minor structural modifications can substantially alter molecular characteristics.

Table 2: Comparative Analysis of Related N-aryl-2-ethylhexanamide Compounds

The research applications of this compound extend beyond medicinal chemistry to encompass materials science and synthetic methodology development. The compound's amide functionality provides opportunities for hydrogen bonding interactions, while the extended aliphatic chain contributes to hydrophobic interactions. These characteristics make it valuable for studies investigating molecular recognition, self-assembly processes, and supramolecular chemistry applications.

In synthetic chemistry research, this compound serves as both a synthetic target and a starting material for further transformations. The compound's synthesis likely involves standard amide coupling methodologies, making it useful for validating new synthetic protocols and reaction conditions. The presence of the chlorine substituent provides a handle for further functionalization through various cross-coupling reactions, enabling the preparation of more complex molecular architectures.

The compound's availability from research chemical suppliers indicates its recognition within the scientific community as a valuable research tool. This availability supports ongoing investigations across multiple research groups and facilitates collaborative studies examining the properties and applications of this compound class. The compound's role in expanding chemical libraries for high-throughput screening applications further emphasizes its significance in contemporary drug discovery efforts.

Properties

Molecular Formula |

C14H20ClNO |

|---|---|

Molecular Weight |

253.77 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C14H20ClNO/c1-3-5-6-11(4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17) |

InChI Key |

VATULONORFTEPN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Antagonism of Receptors

N-(4-chlorophenyl)-2-ethylhexanamide has been explored for its antagonistic properties against specific G protein-coupled receptors (GPCRs). Research indicates that compounds similar to this compound can serve as effective antagonists, which may have therapeutic implications in treating conditions such as asthma and other inflammatory diseases .

1.2 Antibacterial and Antifungal Activity

The compound's structural characteristics suggest potential antibacterial and antifungal properties. Similar thiazole derivatives have demonstrated strong antibacterial activity, indicating that this compound may also exhibit similar effects. Further studies are needed to evaluate its efficacy against specific bacterial and fungal strains.

Chemical Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions that require precise control of conditions to ensure high yield and purity. Modifications to the compound's structure can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties, making it a versatile candidate for further research.

Case Studies and Research Findings

3.1 Interaction Studies

Preliminary studies have focused on the interactions of this compound with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

3.2 Development of Fluorescent Antagonists

Research has also explored the development of fluorescently labeled derivatives of compounds similar to this compound for use in live-cell imaging and dynamic studies of receptor function. These fluorescent antagonists allow for real-time monitoring of receptor activity, providing insights into their pharmacological effects .

Future Directions in Research

Further research is warranted to explore the full spectrum of applications for this compound, particularly in the following areas:

- Pharmacodynamics and Pharmacokinetics: Detailed studies on how the compound interacts with various biological systems will help refine its therapeutic potential.

- Development of Novel Derivatives: Investigating structural modifications could lead to new compounds with improved efficacy or reduced side effects.

- Clinical Applications: Ultimately, clinical trials will be necessary to assess the safety and efficacy of this compound in human subjects.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Amides and Maleimides

Structural Analogs :

- N-(4-Fluorophenyl)-2-chloroacetamide (): This compound shares a halogenated phenyl group but differs in the acyl chain (chloroacetamide vs. ethylhexanamide). It serves as a synthetic intermediate for heterocycles like quinolin-8-yloxy acetamides, highlighting the versatility of halogenated amides in organic synthesis .

- N-(4-Chlorophenyl)maleimide derivatives (): Maleimide derivatives with 4-chlorophenyl groups (e.g., compound 22, IC₅₀ = 7.24 μM) exhibit inhibitory activity against monoacylglycerol lipase (MGL). Notably, halogen size (F, Cl, Br, I) has minimal impact on potency, suggesting electronic effects dominate over steric factors .

Activity Comparison :

Heterocyclic Derivatives with 4-Chlorophenyl Moieties

Pyridine and Thieno-Pyridine Hybrids (): Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (compound 3) demonstrate superior insecticidal activity against cowpea aphids compared to acetamiprid. The incorporation of pyridine or thieno-pyridine rings enhances bioactivity, likely due to improved target binding or metabolic stability .

Triazine and Pyridinone Derivatives (): Antifungal compounds like (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) and 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) feature para-substituted aromatic groups and free -NH- links. These structural elements correlate with antifungal efficacy against C. albicans, suggesting that N-(4-chlorophenyl) amides with heterocyclic extensions may broaden antimicrobial applications .

Influence of Acyl Chain Modifications

Branching and Lipophilicity :

- 2-Ethylhexanamide vs. Cyclohexyl Derivatives (): Hydroxamic acids like N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (compound 9) incorporate cyclic alkyl chains, which may enhance membrane permeability compared to linear or branched chains (e.g., 2-ethylhexanamide).

- Thiazolidinone Derivatives (): Compounds such as N-(4-chlorophenyl)-2-(9-(4-chlorophenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰⁴,⁸]tetradecen-4(8)-one-6-yl)-5-acetic acid hydrazide (IIIo) demonstrate how acyl chain functionalization (e.g., hydrazide groups) can modulate solubility and target specificity .

Key Research Findings and Trends

Halogen Effects : The 4-chlorophenyl group enhances bioactivity across diverse applications (insecticidal, antifungal, enzyme inhibition), with halogen size (F, Cl, Br, I) playing a secondary role to electronic properties .

Heterocyclic Integration: Pyridine, triazine, or thieno-pyridine rings significantly boost insecticidal and antifungal potency compared to simple amides .

Chain Flexibility : Branched alkyl chains (e.g., 2-ethylhexanamide) may improve lipid solubility, whereas cyclic or hydroxylated chains (e.g., hydroxamic acids) introduce steric or chelation effects .

Preparation Methods

Reaction Mechanism and Procedure

The most straightforward method involves reacting 2-ethylhexanoyl chloride with 4-chloroaniline in a nucleophilic acyl substitution reaction. The acyl chloride is synthesized by treating 2-ethylhexanoic acid with carbonyl chloride (phosgene) in the presence of di-sec-butylformamide as a catalyst.

Procedure :

-

Acyl chloride synthesis :

-

Amide formation :

Characterization

-

1H NMR (CDCl3) : δ 7.50 (d, J = 8.8 Hz, 2H; Ar–H), 2.31–2.22 (m, 1H; CH), 1.21 (d, J = 6.8 Hz, 3H; CH3), 0.95 (t, J = 7.4 Hz, 3H; CH3).

-

13C NMR (CDCl3) : δ 174.2 (C=O), 136.6 (C–Cl), 44.1 (CH), 17.4 (CH2).

Autoxidation of Isothiocyanates with Aldehydes

Reaction Conditions

A novel method employs isothiocyanate 1a and aldehyde 2a in 1,2-dichloroethane (DCE) under oxygen atmosphere at 115°C.

Procedure :

Mechanistic Insights

The reaction proceeds via radical autoxidation , where O2 initiates the formation of thiyl radicals. These radicals abstract hydrogen from aldehydes, generating acyl radicals that couple with isothiocyanates to form the amide.

Limitations

-

Requires stoichiometric excess of aldehyde (10 equiv).

-

Long reaction time (36 hours) limits industrial scalability.

Catalyzed Carbonyl Chloride Reactions

Continuous Flow Synthesis

This industrial-scale method uses di-3-pentylformamide as a catalyst for the reaction between 2-ethylhexanoic acid and phosgene.

Procedure :

Advantages

Comparative Analysis of Methods

Q & A

Q. Methodological Reconciliation

- Standardized assays : Re-evaluate MIC (Minimum Inhibitory Concentration) values using consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media .

- Synergistic effects : Test combinations with commercial antibiotics to identify potentiating interactions (e.g., β-lactamase inhibition) .

Advanced Data Cross-Validation

Compare results across multiple techniques: - Time-kill kinetics : Confirm bacteriostatic vs. bactericidal activity.

- Resistance profiling : Assess efflux pump involvement via assays with inhibitors like CCCP .

What computational strategies predict the physicochemical properties of this compound for drug development?

Q. Advanced Modeling Approaches

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and solubility parameters .

- MD simulations : Simulate lipid bilayer penetration to estimate bioavailability .

Data Table: Key Properties

| Property | Method/Value | Relevance |

|---|---|---|

| LogP | 3.8 (Predicted via ChemAxon) | Lipophilicity for blood-brain barrier |

| pKa | ~9.2 (Amide proton) | Ionization in physiological pH |

| Solubility | <0.1 mg/mL in water | Formulation challenges |

How can researchers mitigate synthetic byproducts in this compound production?

Q. Basic Process Optimization

- Catalyst screening : Replace KOH with milder bases (e.g., NaHCO₃) to reduce hydrolysis .

- Chromatographic purification : Use silica gel columns with gradient elution (hexane:EtOAc 8:2 → 6:4) .

Advanced Analytical Monitoring - HPLC-DAD : Track byproducts (e.g., unreacted acrylamide) with C18 columns and UV detection at 254 nm .

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 215 for chlorophenyl fragments) .

What are the emerging applications of N-(4-chlorophenyl) acetamides in material science?

Q. Advanced Interdisciplinary Research

- Polymer additives : Act as plasticizers due to alkyl chain flexibility (e.g., thermal stability up to 200°C) .

- Nanocarrier functionalization : Modify surfaces for drug-loading via amide coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.